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Compound of Interest

Compound Name: AMG-8718

Cat. No.: B15617658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AMG-8718 is a potent and selective inhibitor of Beta-secretase 1 (BACE1), an aspartyl

protease that is a key enzyme in the amyloidogenic processing of the amyloid precursor protein

(APP). Inhibition of BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's

disease. This technical guide provides a detailed overview of the BACE1 selectivity profile of

AMG-8718, including its activity against related proteases and other off-target assessments.

In Vitro Potency and Selectivity
The inhibitory activity of AMG-8718 was assessed against BACE1 and the closely related

homolog BACE2, as well as the off-target aspartyl protease Cathepsin D. The compound

demonstrates high potency for BACE1 and a favorable selectivity profile.

Target Assay Type IC50 (µM)
Selectivity vs.
BACE1

BACE1 Enzymatic 0.0007[1] -

BACE2 Enzymatic 0.005[1] ~7-fold

Cathepsin D Enzymatic
>1,000-fold vs.

BACE1[2]
>1,000-fold
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Cellular Activity
The potency of AMG-8718 was also evaluated in a cellular context to determine its ability to

inhibit BACE1 activity within a physiological environment.

Cell Line Assay Type IC50 (nM)

HEK293 Aβ40 Reduction

Not explicitly provided for

AMG-8718, but cellular assays

are standard.

Off-Target Liability
To assess the broader selectivity profile and potential for off-target related adverse effects, the

binding affinity of AMG-8718 was determined against the human Ether-à-go-go-Related Gene

(hERG) potassium channel, a common source of cardiovascular toxicity for small molecules.

Off-Target Assay Type Ki (µM)

hERG Radioligand Binding >10[1]

Experimental Protocols
BACE1 and BACE2 Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) Assay
A common method for determining BACE1 and BACE2 inhibitory activity involves a TR-FRET

assay. While the specific protocol for AMG-8718 is detailed in Amgen's internal documentation,

a representative methodology is as follows:

Objective: To measure the half-maximal inhibitory concentration (IC50) of AMG-8718 against

recombinant human BACE1 and BACE2.

Materials:

Recombinant human BACE1 and BACE2 enzymes
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Biotinylated peptide substrate derived from the Swedish mutant of APP (e.g., Biotin-

SEVNLDAEFRK-Eu)

Streptavidin-conjugated acceptor fluorophore (e.g., Streptavidin-Allophycocyanin)

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

AMG-8718 (serially diluted)

384-well assay plates

Procedure:

A solution of the BACE1 or BACE2 enzyme is prepared in the assay buffer.

Serial dilutions of AMG-8718 are prepared and added to the assay plate.

The enzyme solution is added to the wells containing the test compound and incubated for a

defined pre-incubation period (e.g., 15-30 minutes) at room temperature.

The TR-FRET substrate mix, containing the biotinylated peptide and streptavidin-acceptor, is

added to initiate the enzymatic reaction.

The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes),

protected from light.

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence

detection (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is

determined relative to a no-inhibitor control.

IC50 values are calculated by fitting the concentration-response data to a four-parameter

logistic equation.

Diagram: BACE1 TR-FRET Assay Workflow
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Caption: Workflow for the BACE1/BACE2 TR-FRET inhibition assay.

Cathepsin D Fluorogenic Substrate Assay
To assess selectivity against other aspartyl proteases, a fluorogenic substrate assay for

Cathepsin D is typically employed.

Objective: To determine the inhibitory activity of AMG-8718 against human Cathepsin D.

Materials:

Recombinant human Cathepsin D

Fluorogenic Cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)

Assay buffer (e.g., 100 mM Sodium Acetate, pH 3.5)

AMG-8718 (serially diluted)

96-well black assay plates

Procedure:
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A solution of Cathepsin D is prepared in the assay buffer.

Serial dilutions of AMG-8718 are added to the assay plate.

The enzyme solution is added to the wells containing the test compound and pre-incubated.

The fluorogenic substrate is added to initiate the reaction.

The increase in fluorescence, resulting from the cleavage of the quenched substrate, is

monitored over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission

at 460 nm).

The rate of reaction is determined from the linear phase of the fluorescence curve.

Percent inhibition is calculated relative to a no-inhibitor control, and IC50 values are

determined.

Diagram: Cathepsin D Assay Principle
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Caption: Principle of the fluorogenic substrate assay for Cathepsin D.

HEK293 Cell-Based APP Processing Assay
This assay measures the ability of a compound to inhibit BACE1-mediated cleavage of APP in

a cellular environment, typically by quantifying the reduction of Aβ peptides.

Objective: To determine the cellular potency of AMG-8718 in inhibiting BACE1 processing of

APP.
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Materials:

HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation)

Cell culture medium and supplements

AMG-8718 (serially diluted)

Lysis buffer

ELISA or AlphaLISA kit for human Aβ40 or Aβ42

Procedure:

HEK293-APP cells are seeded in multi-well plates and allowed to adhere overnight.

The culture medium is replaced with fresh medium containing serial dilutions of AMG-8718.

Cells are incubated with the compound for a specified period (e.g., 24 hours).

The cell culture supernatant is collected to measure secreted Aβ levels.

The concentration of Aβ40 or Aβ42 in the supernatant is quantified using a validated ELISA

or AlphaLISA kit according to the manufacturer's instructions.

The percent inhibition of Aβ production is calculated relative to vehicle-treated cells.

IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal

curve.

Diagram: Cellular APP Processing and Inhibition
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Caption: Inhibition of BACE1-mediated APP processing by AMG-8718.

hERG Radioligand Binding Assay
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This assay is crucial for assessing the potential for cardiac liability by measuring the affinity of a

compound for the hERG potassium channel.

Objective: To determine the binding affinity (Ki) of AMG-8718 for the hERG channel.

Materials:

Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-

hERG)

A specific radioligand for the hERG channel (e.g., [3H]-Astemizole or [3H]-Dofetilide)

Binding buffer

AMG-8718 (serially diluted)

Glass fiber filters

Scintillation cocktail and counter

Procedure:

In a multi-well plate, the hERG membrane preparation is incubated with a fixed concentration

of the radioligand and varying concentrations of AMG-8718.

The plate is incubated to allow the binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which traps the

membrane-bound radioligand.

The filters are washed to remove unbound radioligand.

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

The specific binding is determined by subtracting the non-specific binding (measured in the

presence of a high concentration of a known hERG blocker) from the total binding.
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The concentration of AMG-8718 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Broader Off-Target Screening
While specific data for a comprehensive off-target panel for AMG-8718 is not publicly available,

standard industry practice involves screening lead compounds against a panel of receptors, ion

channels, enzymes, and transporters to identify potential off-target liabilities. These panels,

such as the SafetyScreen44 or a CNS-focused panel, are designed to flag interactions that

could lead to adverse effects. Given the observed retinal toxicity in preclinical studies with

AMG-8718 was determined to be likely off-target, such broad panel screening is a critical

component of the safety assessment for any new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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